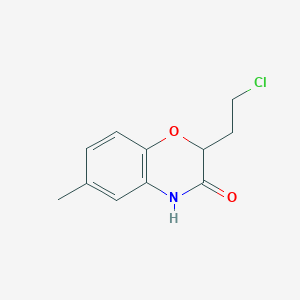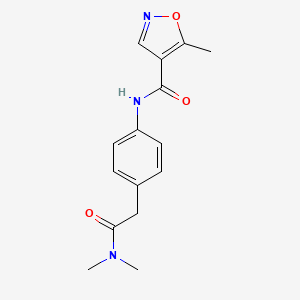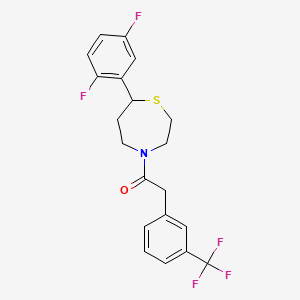
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H18F5NOS and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds related to 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone have been studied for their antibacterial properties. For example, Kumar et al. (2005) synthesized 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which demonstrated comparable antibacterial activity to commercial antibiotics against various Gram-positive and Gram-negative bacteria (Kumar, Aggarwal, Tyagi, & Singh, 2005).
Estrogen Receptor Modulation
Research by Pandey et al. (2002) explored the synthesis of diaryl and triaryl hydrazone derivatives as potential estrogen receptor modulators. This study contributes to understanding the chemical properties and potential applications of compounds structurally related to 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone in hormone-related therapies (Pandey, Pal, Dwivedi, & Hajela, 2002).
Biocatalytic Preparation
Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. This research highlights the efficiency and scalability of biocatalytic methods in synthesizing pharmaceutical intermediates related to 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (Chen, Xia, Liu, & Wang, 2019).
Synthesis of Benzothiazepines
Karale et al. (2011) conducted research on the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines, which are structurally related to 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone. Their work contributes to the development of new sulfonyl pharmacophores (Karale, Pratap, Mahalle, & Mane, 2011).
Antimicrobial Activities
Bhadraiah et al. (2020) synthesized and evaluated bicyclic thiazolo-pyrimidine analogues for their antimicrobial activities. This research underscores the potential of such compounds, including those structurally similar to 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, as broad-spectrum antimicrobial agents (Bhadraiah, Ningaiah, Basavanna, Dileep, Shanthakumar, Chandramouli, Chandra, Puttaswamy, & Doddamani, 2020).
Eigenschaften
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F5NOS/c21-15-4-5-17(22)16(12-15)18-6-7-26(8-9-28-18)19(27)11-13-2-1-3-14(10-13)20(23,24)25/h1-5,10,12,18H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCNJFRTKUECHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

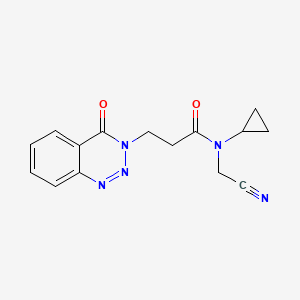
![4-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2462015.png)
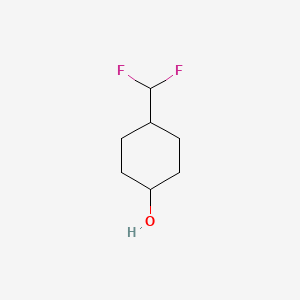
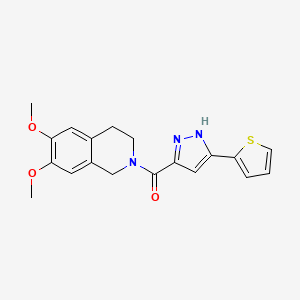
![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)
![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2462028.png)
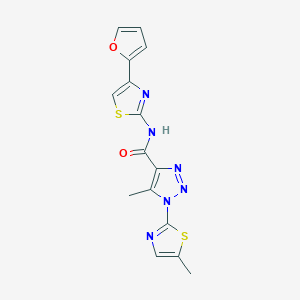
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2462031.png)
